molecular formula C25H21ClN4O B14952230 [6-Chloro-2-(pyridin-4-yl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone

[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B14952230
M. Wt: 428.9 g/mol
InChI Key: LZNXLMYFOLQRCH-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a pyridine ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyridine and phenylpiperazine groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline or pyridine rings, potentially yielding dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline or dihydropyridine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.

Biology: In biological research, it is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, it may be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

  • 6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone
  • 6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone

Uniqueness: The presence of the phenylpiperazine moiety in 6-Chloro-2-(pyridin-4-yl)quinolin-4-ylmethanone distinguishes it from similar compounds, potentially offering unique interactions with biological targets and different pharmacokinetic properties.

Properties

Molecular Formula

C25H21ClN4O

Molecular Weight

428.9 g/mol

IUPAC Name

(6-chloro-2-pyridin-4-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H21ClN4O/c26-19-6-7-23-21(16-19)22(17-24(28-23)18-8-10-27-11-9-18)25(31)30-14-12-29(13-15-30)20-4-2-1-3-5-20/h1-11,16-17H,12-15H2

InChI Key

LZNXLMYFOLQRCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5

Origin of Product

United States

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